molecular formula C4H5BrN2O B1272648 3-Amino-4-bromo-5-methylisoxazole CAS No. 5819-40-9

3-Amino-4-bromo-5-methylisoxazole

Cat. No.: B1272648
CAS No.: 5819-40-9
M. Wt: 177 g/mol
InChI Key: JEZOZNWEHSNXPQ-UHFFFAOYSA-N
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Description

3-Amino-4-bromo-5-methylisoxazole is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .

Biochemical Analysis

Biochemical Properties

3-Amino-4-bromo-5-methylisoxazole plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing various biochemical pathways. For instance, it has been observed to interact with enzymes involved in the degradation of sulfamethoxazole, a commonly used antibiotic . The nature of these interactions often involves the formation of intermediate compounds, which can further participate in biochemical reactions. The compound’s ability to form stable intermediates makes it a valuable tool in studying enzyme kinetics and reaction mechanisms.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in bacterial cells, it can affect the degradation pathways of certain antibiotics, thereby influencing the overall metabolic flux . Additionally, its impact on gene expression can lead to changes in the production of specific proteins, which can alter cellular functions and responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with enzymes involved in antibiotic degradation can inhibit their activity, thereby affecting the overall metabolic pathway . Additionally, changes in gene expression induced by this compound can result in the production of proteins that either enhance or inhibit specific biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation can lead to the formation of various intermediate compounds . These intermediates can have different biochemical properties, further influencing cellular processes over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal impact, while higher doses can lead to significant biochemical changes. For instance, high doses of the compound can result in toxic effects, including enzyme inhibition and disruption of metabolic pathways . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different intermediate compounds . These interactions can affect the overall metabolic flux and the levels of specific metabolites. For example, its role in the degradation of sulfamethoxazole highlights its importance in antibiotic metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within tissues can affect its localization and accumulation, influencing its overall biochemical effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization within the mitochondria can influence mitochondrial function and energy metabolism. Understanding its subcellular localization is essential for elucidating its precise biochemical roles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-bromo-5-methylisoxazole typically involves the formation of the isoxazole ring through cyclization reactions. One common method involves the reaction of ethyl acetate and acetonitrile in the presence of a metal alkali to form acetyl acetonitrile. This intermediate then reacts with p-toluenesulfonyl hydrazide to form a hydrazone, which undergoes ring closure with hydroxylamine under alkaline conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity while minimizing the use of hazardous reagents. The use of metal-free synthetic routes is particularly attractive due to the lower environmental impact and reduced costs associated with these methods .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-bromo-5-methylisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted isoxazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

3-Amino-4-bromo-5-methylisoxazole has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its ability to interact with various biological targets.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Amino-4-bromo-5-methylisoxazole include other isoxazole derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique substitution pattern, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-bromo-5-methyl-1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2O/c1-2-3(5)4(6)7-8-2/h1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZOZNWEHSNXPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379044
Record name 3-Amino-4-bromo-5-methylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5819-40-9
Record name 4-Bromo-5-methyl-3-isoxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5819-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-4-bromo-5-methylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5819-40-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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